molecular formula C16H14ClN3O3S3 B2544093 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922046-22-8

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2544093
CAS No.: 922046-22-8
M. Wt: 427.94
InChI Key: CQVPFTJLCFFOGW-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic small molecule featuring a thiazole core linked to a 4-chlorobenzenesulfonamide group and a thiophen-2-ylmethyl acetamide side chain. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel antimicrobial and anticancer agents. Compounds containing the thiazole scaffold, such as this one, have demonstrated promising biological activities in scientific studies. Research on structurally similar N-(4-arylthiazol-2-yl)acetamide derivatives has shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal properties . Furthermore, such compounds have exhibited potent antiproliferative effects against human cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, in studies conducted using Sulforhodamine B (SRB) assays . The mechanism of action for compounds in this class may involve interaction with key enzymatic targets; related sulfonamide-containing molecules have been identified as potential inhibitors of phosphatidylinositol 4-kinase beta (PI4KB) . The presence of both sulfonamide and thiazole pharmacophores in a single molecule makes this compound a valuable scaffold for investigating structure-activity relationships in various drug discovery programs. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-11-3-5-14(6-4-11)26(22,23)20-16-19-12(10-25-16)8-15(21)18-9-13-2-1-7-24-13/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVPFTJLCFFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.

    Introduction of the Chlorophenylsulfonamido Group:

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the thiazole ring with a thiophen-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamido group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Research Implications

  • Biological Potential: The 4-chlorophenylsulfonamido group is a hallmark of kinase inhibitors (e.g., CDK9), positioning the target compound for anticancer research .
  • Structure-Activity Relationships (SAR) : Comparative studies with ’s analog suggest that sulfonamido groups enhance target engagement via hydrogen bonding, while thiophen-2-ylmethyl may optimize pharmacokinetics .

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological activities, synthesis methods, and relevant research findings.

Structural Features

This compound is characterized by:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Sulfonamide Group : A functional group that often contributes to antimicrobial and anti-inflammatory properties.
  • Acetamide Moiety : Enhances the compound's solubility and biological activity.

The molecular formula is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 359.8 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : It acts as an inhibitor of enzymes involved in inflammatory pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses .
  • Antimicrobial Activity : Similar compounds with thiazole and sulfonamide groups have shown significant antibacterial and antifungal properties. The presence of these moieties suggests that this compound may also possess similar activities .
  • Anticancer Potential : Preliminary studies suggest that derivatives of thiazole compounds can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReferences
Anti-inflammatoryInhibition of p38 MAPK
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in tumor cells

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides under acidic conditions.
  • Introduction of the Sulfonamide Group : The thiazole derivative is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide functionality.
  • Acetamide Formation : The final step involves linking the thiophen-2-ylmethyl group through acetamide formation, often requiring activation of the carboxylic acid or amine functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-inflammatory Studies : A study demonstrated that similar thiazole derivatives effectively reduced inflammation markers in vitro, suggesting that this compound could be investigated for similar effects in vivo .
  • Antimicrobial Testing : Compounds with similar structures were tested against various bacterial strains, showing promising results against resistant strains, indicating potential for development into new antibiotics .
  • Cancer Cell Line Studies : Research on thiazole derivatives indicated significant cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines, suggesting that further exploration into this compound's anticancer properties is warranted .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, chloroacetone, ethanol, Δ (78°C)65–70
Sulfonamide coupling4-Cl-C₆H₄SO₂Cl, DCM, Et₃N (0°C)80–85
N-alkylationThiophen-2-ylmethyl bromide, DMF, K₂CO₃70–75

Q. Table 2: Biological Activity Profiling

Assay TypeProtocolKey MetricsReference
AntibacterialAgar diffusion (Gram+/- strains)Zone of Inhibition ≥15 mm
AnticancerMTT assay (MCF-7 cells)IC₅₀ ≤ 20 µM
COX-2 InhibitionELISA (recombinant enzyme)% Inhibition ≥70

Critical Considerations

  • Data Reproducibility : Document solvent lot variations (e.g., DMSO hygroscopicity) and cell passage numbers .
  • Structural Analogues : Compare with derivatives lacking the thiophen-2-ylmethyl group to identify essential pharmacophores .

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